N-(2-oxooxolan-3-yl)hexanamide is a natural product found in Aliivibrio fischeri with data available.
N-Hexanoyl-DL-homoserine lactone
CAS No.: 106983-28-2
Cat. No.: VC20793776
Molecular Formula: C10H17NO3
Molecular Weight: 199.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 106983-28-2 |
---|---|
Molecular Formula | C10H17NO3 |
Molecular Weight | 199.25 g/mol |
IUPAC Name | N-(2-oxooxolan-3-yl)hexanamide |
Standard InChI | InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12) |
Standard InChI Key | ZJFKKPDLNLCPNP-UHFFFAOYSA-N |
SMILES | CCCCCC(=O)NC1CCOC1=O |
Canonical SMILES | CCCCCC(=O)NC1CCOC1=O |
Introduction
Chemical Properties and Structure
N-Hexanoyl-DL-homoserine lactone is a well-characterized compound with specific chemical and physical properties that enable its biological functions. The compound features a homoserine lactone ring with an N-linked hexanoyl side chain.
Physical and Chemical Characteristics
The compound exhibits specific physical and chemical properties that are fundamental to understanding its behavior in biological systems.
Table 1: Chemical Properties of N-Hexanoyl-DL-homoserine lactone
Property | Value |
---|---|
CAS Number | 106983-28-2 |
Molecular Formula | C₁₀H₁₇NO₃ |
Molecular Weight | 199.247 g/mol |
Melting Point | 101-106 °C |
IUPAC Standard InChIKey | ZJFKKPDLNLCPNP-UHFFFAOYSA-N |
N-Hexanoyl-DL-homoserine lactone possesses a distinctive chemical structure with a five-membered lactone ring connected to an N-linked hexanoyl side chain . The compound's structure is critical to its function as a signaling molecule, as the acyl chain length directly impacts its specificity in bacterial communication systems.
Solubility Profile
The solubility characteristics of N-Hexanoyl-DL-homoserine lactone are important for both research applications and understanding its behavior in natural environments.
Table 2: Solubility of N-Hexanoyl-DL-homoserine lactone
Solvent | Solubility |
---|---|
DMF | 30 mg/ml |
DMSO | 30 mg/ml |
Ethanol | 30 mg/ml |
PBS (pH 7.2) | 10 mg/ml |
These solubility properties are essential considerations for laboratory experiments and formulation development . The compound's ability to dissolve in both organic solvents and aqueous solutions at physiological pH contributes to its effectiveness as a signaling molecule in diverse environments.
Biological Function and Significance
N-Hexanoyl-DL-homoserine lactone serves critical functions in bacterial communication systems and influences various biological processes in both prokaryotic and eukaryotic organisms.
Role in Quorum Sensing
N-Hexanoyl-DL-homoserine lactone is a key autoinducer molecule involved in bacterial quorum sensing, a cell-to-cell communication process that allows bacteria to monitor their population density and coordinate gene expression . This coordinated process is mediated by the synthesis and secretion of signal molecules like N-Hexanoyl-DL-homoserine lactone, enabling bacteria to regulate collective behaviors such as biofilm formation, virulence factor production, and secondary metabolite synthesis .
In gram-negative bacteria, N-acyl-homoserine lactones like N-Hexanoyl-DL-homoserine lactone bind to specific receptor proteins, forming complexes that regulate the transcription of target genes . The concentration of these signal molecules in the environment corresponds directly with bacterial population density, allowing coordinated responses when a threshold concentration is reached .
Bacterial Production and Detection
N-Hexanoyl-DL-homoserine lactone is produced by various gram-negative bacteria through specialized AHL synthase enzymes. These enzymes catalyze the formation of the lactone from specific substrates, with the acyl chain length determined by the specificity of the synthase enzyme .
The detection of N-Hexanoyl-DL-homoserine lactone and other AHL molecules can be accomplished through several analytical techniques. One established method involves thin-layer chromatography (TLC) separation coupled with detection using Agrobacterium tumefaciens harboring a lacZ reporter gene fusion . This technique allows researchers to identify and quantify different AHL molecules based on their unique migration patterns on TLC plates.
Table 3: Chromatographic Properties of N-Hexanoyl-DL-homoserine lactone
Column Type | Active Phase | Retention Index | Reference Conditions |
---|---|---|---|
Capillary | VF-5MS | 1741.5 | 30 m/0.25 mm/0.25 μm, He; Multi-step temperature program; T(initial)=60°C; T(final)=270°C |
Ecological Significance
N-Hexanoyl-DL-homoserine lactone plays important roles in various ecological contexts, particularly in plant-microbe interactions.
Rhizosphere Interactions
N-Hexanoyl-DL-homoserine lactone is a bacterial quorum sensing molecule produced in the rhizosphere, the narrow region of soil directly influenced by root secretions and soil microorganisms . The compound serves as a signaling molecule between bacteria and between bacteria and plants, facilitating complex ecological interactions in this important soil zone.
Research has shown that N-Hexanoyl-DL-homoserine lactone induces transcriptional changes in Arabidopsis thaliana, suggesting that plants have evolved mechanisms to detect and respond to bacterial quorum sensing molecules . This interspecies communication may contribute to tuning plant growth to the microbial composition of the rhizosphere, representing an important aspect of plant-microbe interactions .
Effects on Plant Growth and Development
Studies have demonstrated several specific effects of N-Hexanoyl-DL-homoserine lactone on plant growth and development, indicating its potential role in modulating plant physiology.
Table 4: Biological Effects of N-Hexanoyl-DL-homoserine lactone on Plants
Plant Species | Concentration | Observed Effect |
---|---|---|
Arabidopsis thaliana seedlings | 10 μM | Increases root length and shoot diameter in hydroponic systems |
Tomato leaves | 60 μM | Suppresses lesions induced by the plant pathogenic fungi Botrytis cinerea |
Arabidopsis thaliana | Not specified | Induces specific transcriptional changes |
These observations suggest that N-Hexanoyl-DL-homoserine lactone may have potential applications in agriculture, particularly in promoting plant growth and enhancing resistance to certain pathogens .
Research Applications and Methods
N-Hexanoyl-DL-homoserine lactone is utilized in various research applications aimed at understanding bacterial communication and plant-microbe interactions.
Detection and Analytical Methods
Several methods have been developed for detecting and characterizing N-Hexanoyl-DL-homoserine lactone and other AHL molecules. One significant approach involves separating AHLs by thin-layer chromatography (TLC) and detecting them using Agrobacterium tumefaciens containing a reporter system . This method allows researchers to identify different AHL molecules based on their unique mobility patterns and response intensities.
The intensity of the response in these detection systems is proportional to the amount of the signal molecule chromatographed, enabling quantitative analysis . Each AHL derivative, including N-Hexanoyl-DL-homoserine lactone, migrates with a unique mobility, allowing for tentative structure assignments based on chromatographic properties.
Molecular Biology Applications
N-Hexanoyl-DL-homoserine lactone has applications in molecular biology research, particularly in studies investigating quorum sensing mechanisms and plant-microbe interactions. The compound can be used as a molecular probe to study bacterial communication systems and their impact on gene expression in both bacteria and plants.
Research has shown that the crystal structure of the CviR protein of Chromobacterium violaceum 12,472 has been solved with N-hexanoyl-L-homoserine lactone as its autoinducer molecule . This structural information provides valuable insights into protein-ligand interactions in quorum sensing systems and may facilitate the design of compounds that can modulate bacterial communication.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume